molecular formula C16H23ClN2 B5733431 1-(3-chlorobenzyl)-4-cyclopentylpiperazine

1-(3-chlorobenzyl)-4-cyclopentylpiperazine

Cat. No. B5733431
M. Wt: 278.82 g/mol
InChI Key: QFZCISUTDXZSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-4-cyclopentylpiperazine (CBP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. CBP is known to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects.

Mechanism of Action

The exact mechanism of action of 1-(3-chlorobenzyl)-4-cyclopentylpiperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and a weak antagonist at the 5-HT2A receptor. 1-(3-chlorobenzyl)-4-cyclopentylpiperazine has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-4-cyclopentylpiperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. 1-(3-chlorobenzyl)-4-cyclopentylpiperazine has also been shown to reduce the levels of corticosterone, a stress hormone, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

1-(3-chlorobenzyl)-4-cyclopentylpiperazine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and behavioral assays. However, 1-(3-chlorobenzyl)-4-cyclopentylpiperazine also has some limitations. It has low selectivity for its target receptors, which may lead to unwanted side effects. Additionally, its effects may vary depending on the animal model used, which may limit its translational potential.

Future Directions

There are several future directions for research on 1-(3-chlorobenzyl)-4-cyclopentylpiperazine. One area of interest is the development of more selective 1-(3-chlorobenzyl)-4-cyclopentylpiperazine analogs that target specific receptors. Another area of interest is the investigation of 1-(3-chlorobenzyl)-4-cyclopentylpiperazine's potential use as a therapeutic agent for the treatment of various neurological disorders. Additionally, the development of new animal models that better mimic human neurological disorders may help to better understand 1-(3-chlorobenzyl)-4-cyclopentylpiperazine's potential therapeutic effects.

Synthesis Methods

1-(3-chlorobenzyl)-4-cyclopentylpiperazine can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1-cyclopentylpiperazine with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism and yields 1-(3-chlorobenzyl)-4-cyclopentylpiperazine as the major product. Other methods involve the use of different piperazine derivatives and various substituted benzyl chlorides.

Scientific Research Applications

1-(3-chlorobenzyl)-4-cyclopentylpiperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. 1-(3-chlorobenzyl)-4-cyclopentylpiperazine has also been investigated for its potential use as a therapeutic agent for the treatment of various neurological disorders such as schizophrenia, anxiety, and depression.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-cyclopentylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2/c17-15-5-3-4-14(12-15)13-18-8-10-19(11-9-18)16-6-1-2-7-16/h3-5,12,16H,1-2,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZCISUTDXZSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorobenzyl)-4-cyclopentylpiperazine

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